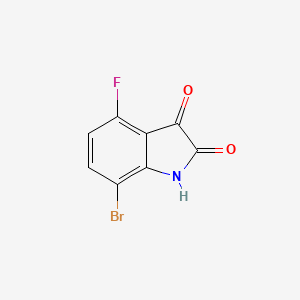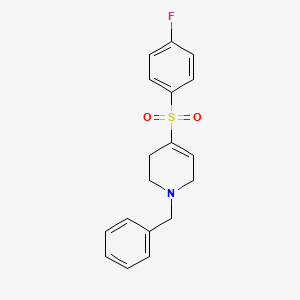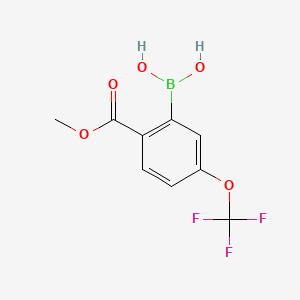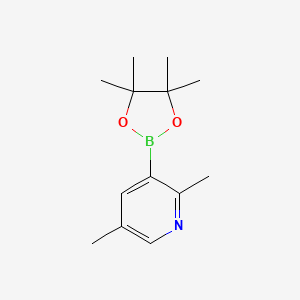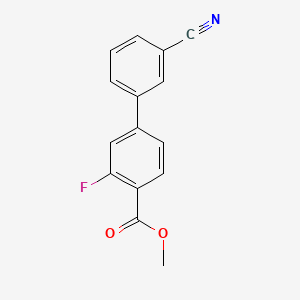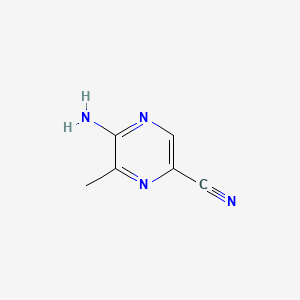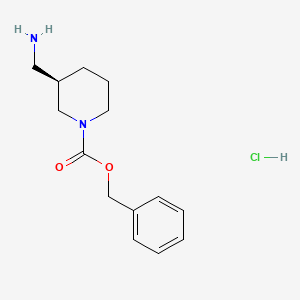
2-(5-Bromopyridin-2-YL)ethanol
Descripción general
Descripción
“2-(5-Bromopyridin-2-YL)ethanol” is a chemical compound with the CAS Number: 1206968-77-5 and a molecular weight of 202.05 . It has a linear formula of C7H8BrNO .
Synthesis Analysis
The synthesis of “2-(5-Bromopyridin-2-YL)ethanol” involves several steps. The process starts with a solution of 2,5-dibromopyridine in toluene, to which tributylallyltin and dichlorobis (TRIPHENYLPHOSPHINE) palladium are added under a nitrogen atmosphere . The mixture is then refluxed for a couple of hours and concentrated under reduced pressure . The residue is re-dissolved in a methylene CHLORIDE/METHANOL solution and cooled to -78 C . Sodium borohydride is added portion-wise . After stirring at 0 C for 1 hour, the mixture is poured into water and extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of “2-(5-Bromopyridin-2-YL)ethanol” is represented by the linear formula C7H8BrNO . The molecules are connected by O-H⋯N hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(5-Bromopyridin-2-YL)ethanol” include the reaction of 2,5-dibromopyridine with tributylallyltin and dichlorobis (TRIPHENYLPHOSPHINE) palladium under a nitrogen atmosphere . This is followed by the addition of sodium borohydride .Physical And Chemical Properties Analysis
“2-(5-Bromopyridin-2-YL)ethanol” is a solid or semi-solid or liquid substance . It should be stored in an inert atmosphere at a temperature between 2-8C .Safety and Hazards
Propiedades
IUPAC Name |
2-(5-bromopyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-6-1-2-7(3-4-10)9-5-6/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFPLSUXRPOSOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695223 | |
| Record name | 2-(5-Bromopyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopyridin-2-YL)ethanol | |
CAS RN |
1206968-77-5 | |
| Record name | 2-(5-Bromopyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2-Methylcyclopropyl)methoxy]phenyl]methanamine](/img/structure/B572379.png)
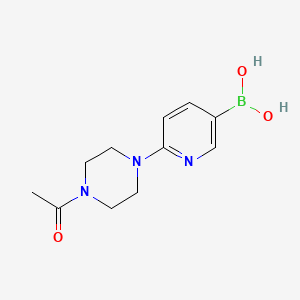

![2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride](/img/structure/B572386.png)
